molecular formula C9H21O3P B1645229 Nonylphosphonic acid CAS No. 4730-79-4

Nonylphosphonic acid

Cat. No.: B1645229
CAS No.: 4730-79-4
M. Wt: 208.23 g/mol
InChI Key: OLGGYSFJQGDOFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonylphosphonic acid is an organophosphorus compound with the molecular formula C9H21O3P. It is characterized by a phosphonic acid group attached to a nonyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonylphosphonic acid can be synthesized through several methods. One common method involves the reaction of 1-bromononane with potassium hydroxide and phosphorus in the presence of cetyltrimethylammonium bromide as a phase transfer catalyst. The reaction is carried out in a mixture of water and toluene at temperatures between 85°C and 90°C under an inert atmosphere for about 6 hours. The resulting product is then treated with nitric acid in water at 100°C to 110°C to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Nonylphosphonic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form phosphonic acid derivatives.

    Reduction: It can be reduced under specific conditions to yield phosphinic acid derivatives.

    Substitution: The compound can participate in substitution reactions where the nonyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine are often employed.

Major Products:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphinic acid derivatives.

    Substitution: Various alkyl or aryl phosphonic acids.

Scientific Research Applications

Nonylphosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which nonylphosphonic acid exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to hydroxyapatite in bones, inhibiting bone resorption by osteoclasts. This makes it a potential candidate for treating bone-related diseases. The compound’s ability to form stable complexes with metal ions also underlies its use in industrial applications as a corrosion inhibitor .

Comparison with Similar Compounds

Nonylphosphonic acid can be compared with other phosphonic acids such as:

  • Methylphosphonic acid
  • Ethylphosphonic acid
  • Butylphosphonic acid

Uniqueness: this compound is unique due to its longer nonyl chain, which imparts different physical and chemical properties compared to shorter-chain phosphonic acids. This longer chain enhances its hydrophobicity and ability to interact with lipid membranes, making it more effective in certain applications .

Properties

IUPAC Name

nonylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21O3P/c1-2-3-4-5-6-7-8-9-13(10,11)12/h2-9H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGGYSFJQGDOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4730-79-4
Record name Nonylphosphonic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nonylphosphonic acid
Reactant of Route 2
Nonylphosphonic acid
Reactant of Route 3
Reactant of Route 3
Nonylphosphonic acid
Reactant of Route 4
Nonylphosphonic acid
Reactant of Route 5
Nonylphosphonic acid
Reactant of Route 6
Nonylphosphonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.